cis-1,4-Di-tert-butyl-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of light or a radical initiator.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, although the bulky tert-butyl groups provide some resistance to oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .
Scientific Research Applications
cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Research into its derivatives may provide insights into the development of new pharmaceuticals.
Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
trans-1,4-Di-tert-butyl-cyclohexane: This isomer has the tert-butyl groups in a trans configuration, leading to different conformational properties and reactivity.
1,3-Di-tert-butyl-cyclohexane: Another isomer with tert-butyl groups at the 1 and 3 positions, which also exhibits unique conformational behavior.
Uniqueness: cis-1,4-Di-tert-butyl-cyclohexane is unique due to its specific steric hindrance and conformational preferences. The cis configuration of the tert-butyl groups leads to distinct conformational dynamics compared to its trans isomer and other positional isomers .
Properties
CAS No. |
4789-34-8 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,4-ditert-butylcyclohexane |
InChI |
InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
IBTCQHAOKZFUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.